molecular formula C9H9NOS B096669 1-(1,3-Benzothiazol-2-yl)ethanol CAS No. 17147-80-7

1-(1,3-Benzothiazol-2-yl)ethanol

Cat. No. B096669
CAS RN: 17147-80-7
M. Wt: 179.24 g/mol
InChI Key: AVXZTUFERFFNCR-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)ethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The specific compound of interest, 1-(1,3-Benzothiazol-2-yl)ethanol, features an ethanol group attached to the benzothiazole moiety.

Synthesis Analysis

The synthesis of substituted benzothiazoles, which are structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, can be achieved through the condensation of 2-aminothiophenol with aromatic aldehydes. This process is catalyzed by an H2O2/HCl system in ethanol at room temperature, offering a simple and efficient procedure with short reaction times and excellent yields . Another related synthesis approach for benzothiazole derivatives is a catalyst-free, environmentally benign one-pot multi-component protocol that uses ethanol-PEG-600, which avoids traditional purification methods .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectral methods such as 1H NMR, 13C NMR, IR, and MS . These methods provide detailed information about the molecular framework and the functional groups present in the compound. The structure of 1-(1,3-Benzothiazol-2-yl)ethanol would likely be elucidated using similar techniques, revealing the presence of the ethanol group attached to the benzothiazole ring.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol, a compound similar to 1-(1,3-Benzothiazol-2-yl)ethanol, has been identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR) and can suppress parathyroid hormone release in rats . This indicates that benzothiazole derivatives can participate in biologically relevant interactions and may have potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse. For example, lipophilic 2,1,3-benzothiadiazoles, which are structurally related to benzothiazoles, have been shown to have high solubility in a wide range of solvents and exhibit photophysical properties such as absorption in the violet region and emission in the blue-green region . These properties enable their use in applications such as optical sensors for tagging materials and detecting fuel adulteration. The in vitro hepatic metabolism of benzothiazole derivatives has also been studied, revealing that these compounds can be metabolized to their corresponding alcohols or ketones, indicating their potential for biotransformation .

Scientific Research Applications

  • Calcium Sensing Receptor Modulation : A compound structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, specifically 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol, was identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This modulation could influence parathyroid hormone release, indicating potential therapeutic applications in related conditions (Gustafsson et al., 2010).

  • Lipase-Catalyzed Kinetic Resolution : 1-(1,3-Benzothiazol-2-yl)ethanol was used in a study exploring the kinetic resolution of racemic mixtures through enantiomer selective acylation. This process, catalyzed by various lipases, has implications in stereochemistry and pharmaceutical synthesis (Toșa et al., 2008).

  • Crystal Structure Analysis : Studies have been conducted on compounds structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, focusing on their molecular structure through X-ray crystallography. These studies provide insights into the molecular conformations and interactions in benzothiazole derivatives (Aydın et al., 2002).

  • Synthesis and Microbial Studies : Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethanol, have been synthesized and assessed for their antibacterial and antifungal activities. These compounds show potential in the development of new antimicrobial agents (Patel & Agravat, 2007).

  • Antioxidant and Lipid Peroxidation Studies : Investigations into compounds similar to 1-(1,3-Benzothiazol-2-yl)ethanol have been conducted to assess their impact on antioxidant vitamins and lipid peroxidation levels. Such studies are crucial for understanding the pharmacological and toxicological properties of these compounds (Karatas et al., 2005).

  • Catalyst-Free Synthesis : A catalyst-free synthesis method has been developed for benzothiazole derivatives, demonstrating a more environmentally friendly and efficient approach to producing these compounds (Guo et al., 2009).

Future Directions

Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZTUFERFFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385281
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)ethanol

CAS RN

17147-80-7
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 ml of methylmagnesium bromide were added dropwise to a solution of 0.61 g of 2-formylbenzothiazole [prepared as described in step (a) above] which was cooled in an acetone-dry ice bath. The reaction vessel was transferred to an ice-water bath and the reaction mixture was stirred for 3.5 hours. At the end of this time, a saturated aqueous ammonium chloride solution was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.44 g (yield 66%) of the title compound as a solid having a melting point of 59° to 60° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Alatorre‐Santamaría, V Gotor‐Fernández, V Gotor - 2009 - Wiley Online Library
The efficient chemical synthesis and enzymatic kinetic resolution of a family of 1‐(heteroaryl)ethanamines have been performed with lipases responsible for the preparation of …

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